Bouvardin
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Overview
Description
Bouvardin is a bicyclic hexapeptide isolated from the plant Bouvardia ternifolia. Its chemical formula is C₄₀H₄₈N₆O₁₀. This compound has demonstrated significant anti-cancerous activities by inhibiting protein synthesis through the inhibition of 80S ribosomes, which are eukaryotic ribosomes .
Preparation Methods
Bouvardin can be synthesized through various methods. One notable method involves the total synthesis of this compound, O-methylthis compound, and O-methyl-N9-desmethylthis compound. This method includes the use of specific amino acid sequences such as alanine, tyrosine, and other reagents under controlled conditions . Industrial production methods often involve anaerobic fermentation and lactic acid bacteria .
Chemical Reactions Analysis
Bouvardin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methoxy groups and other organic compounds. The major products formed from these reactions include various derivatives of this compound, such as O-methylthis compound and O-methyl-N9-desmethylthis compound .
Scientific Research Applications
Bouvardin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been identified as a protein synthesis inhibitor and has shown potential in enhancing the effects of ionizing radiation in cancer treatment. This compound has been studied in preclinical models of head and neck cancer and glioma, where it has demonstrated the ability to block translation elongation on human ribosomes . Additionally, this compound has been found to enhance the radiation-induced antitumor effects in tumor xenografts in mice .
Mechanism of Action
The mechanism of action of bouvardin involves the inhibition of translation elongation on human ribosomes. This compound blocks the dissociation of elongation factor 2 from the ribosome, thereby interrupting the elongation cycle. This inhibition of protein synthesis is crucial for its anti-cancerous effects, as it prevents the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Bouvardin is unique in its ability to inhibit protein synthesis by targeting the elongation factor 2. Similar compounds include sordarin and its derivatives, which also target elongation factors but are specific to fungi and are harmless to human cells . Other similar compounds include ternifoliol and ternifolial, which are derived from Bouvardia ternifolia and have shown anti-inflammatory and immunomodulatory activities .
Properties
CAS No. |
64755-14-2 |
---|---|
Molecular Formula |
C40H48N6O10 |
Molecular Weight |
772.8 g/mol |
IUPAC Name |
(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1 |
InChI Key |
TWOWSRSKGJSZHZ-YXJYTWHVSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Synonyms |
ouvardin NSC 259,968 NSC-259968 |
Origin of Product |
United States |
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